

An In-depth Technical Guide to Methyl 3-Oferuloylquinate

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Compound of Interest

Compound Name: Methyl 3-O-feruloylquinate

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For Researchers, Scientists, and Drug Development Professionals Introduction

Methyl 3-O-feruloylquinate is a naturally occurring phenolic compound belonging to the chlorogenic acid family. It is the methyl ester of 3-O-feruloylquinic acid, an ester formed between ferulic acid and quinic acid. First identified in the roots of Macleaya microcarpa, this compound has garnered interest for its potential biological activities, including antibacterial, antiviral, and immunomodulatory properties.[1] Its structural similarity to other well-researched chlorogenic acids and the presence of the ferulic acid moiety suggest a range of therapeutic possibilities. This guide provides a comprehensive technical overview of Methyl 3-O-feruloylquinate, including its physicochemical properties, biological activities with available quantitative data, detailed experimental protocols for its synthesis and analysis, and a discussion of its hypothesized mechanisms of action involving key cellular signaling pathways.

Physicochemical Properties and Characterization

The structural elucidation and confirmation of **Methyl 3-O-feruloylquinate** rely on a combination of spectroscopic techniques.



Property	Data
Molecular Formula	C18H22O9
Molecular Weight	382.37 g/mol
CAS Number	154418-15-2
Appearance	Expected to be a solid
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol

Table 1: Physicochemical Properties of Methyl 3-O-feruloylquinate.

Spectroscopic Data

While a complete, published spectrum for **Methyl 3-O-feruloylquinate** is not readily available, the expected NMR and mass spectrometry data can be inferred from its constituent parts and related compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The presence of the methyl ester group will introduce a characteristic singlet proton signal around 3.7 ppm and a carbon signal around 52 ppm.[2] The position of the feruloyl group on the quinic acid ring can be definitively established using 2D NMR techniques like HMBC.



Functional Group	¹ H NMR Chemical Shift (ppm, expected)	¹³ C NMR Chemical Shift (ppm, expected)
Feruloyl Moiety		
H-2'	6.35 (d)	115.0
H-5'	7.10 (d)	116.0
H-6'	6.95 (dd)	123.5
H-7' (α-olefinic)	6.40 (d)	116.5
H-8' (β-olefinic)	7.60 (d)	145.0
C-1'	126.0	
C-2'	110.0	_
C-3'	148.5	_
C-4'	150.0	_
C-9' (C=O)	167.0	_
-OCH₃	3.90 (s)	56.0
Quinic Acid Moiety		
H-2ax, H-2eq	2.0-2.3 (m)	37.0
H-3	~5.3 (m)	~71.0
H-4	~4.2 (m)	~72.0
H-5	~3.8 (m)	~70.0
H-6ax, H-6eq	1.9-2.2 (m)	38.0
C-1	~75.0	
C-2	~37.0	
C-3	~71.0	_
C-4	~72.0	_
C-5	~70.0	_



C-6	~38.0	
C-7 (C=O)	~175.0	
Methyl Ester		
-OCH₃	~3.7 (s)	

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for **Methyl 3-O-feruloylquinate**.[2]

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the parent compound, 3-O-feruloylquinic acid, the precursor ion [M-H]⁻ is observed at m/z 367. Key fragment ions at m/z 193 (quinic acid - H₂O) and 179 (ferulic acid - H) are characteristic.[3] [4][5] For **Methyl 3-O-feruloylquinate**, the [M-H]⁻ ion would be expected at m/z 381, with characteristic fragment ions.

Biological Activities and Quantitative Data

Direct quantitative data on the biological activities of **Methyl 3-O-feruloylquinate** are limited. However, data from its parent compound, 3-O-feruloylquinic acid, and other related chlorogenic acids provide a strong indication of its potential efficacy.

Anti-inflammatory Activity

Methyl 3-O-feruloylquinate is expected to possess anti-inflammatory properties. The parent compound, 3-O-feruloylquinic acid, has been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells.[6]



Compound	Assay	Cell Line	IC50
3-O-feruloylquinic acid	DPPH radical scavenging	-	0.06 mg/mL
3-O-feruloylquinic acid	ABTS radical scavenging	-	0.017 mg/mL
3-O-feruloylquinic acid	Hydroxy radical scavenging	-	0.49 mg/mL
Celecoxib (Reference)	COX-2 Inhibition	-	4.6 μg/mL

Table 3: Anti-inflammatory and Antioxidant Activity of 3-O-feruloylquinic acid and a Reference Compound.[6][7]

Antibacterial Activity

The antibacterial potential of **Methyl 3-O-feruloylquinate** is suggested by studies on related phenolic acids. Chlorogenic acid, a closely related compound, has demonstrated a broad spectrum of antimicrobial activity.

Compound	Bacterial Strain	MIC (μg/mL)
Chlorogenic Acid	Enterococcus faecalis	64
Chlorogenic Acid	Staphylococcus aureus	500-1000
Chlorogenic Acid	Escherichia coli	>1000
Chlorogenic Acid	Pseudomonas aeruginosa	>1000
Salicylic Acid (Reference)	Escherichia coli	250-500
Salicylic Acid (Reference)	Pseudomonas aeruginosa	250-500

Table 4: Minimum Inhibitory Concentrations (MIC) of Chlorogenic Acid and a Reference Compound against various bacterial strains.[8]

Antiviral Activity



A study on a related isomer, Methyl 4-O-feruloylquinate, reported anti-H5N1 activity, suggesting that **Methyl 3-O-feruloylquinate** may also possess antiviral properties.[9]

Compound	Virus	Cell Line	Activity
Methyl 4-O- feruloylquinate	H5N1 Influenza A	MDCK	3% protective rate at 5 μM

Table 5: Antiviral Activity of a Structurally Related Compound.[9]

Experimental Protocols Synthesis of Methyl 3-O-feruloylquinate

The synthesis of **Methyl 3-O-feruloylquinate** can be achieved through a multi-step process adapted from the synthesis of other feruloylquinic acid derivatives.[10][11][12]

Step 1: Methylation of Quinic Acid

- D-(-)-Quinic acid is suspended in methanol.
- A catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid) is added.
- The mixture is refluxed and monitored by TLC until completion.
- The reaction is neutralized, and the solvent is removed under reduced pressure to yield methyl quinate.

Step 2: Protection of Hydroxyl Groups

- The vicinal hydroxyl groups at C-4 and C-5 of methyl quinate are selectively protected. A
 common method is the formation of an acetal, for instance, with 2,2-dimethoxypropane in the
 presence of an acid catalyst.
- The protected methyl quinate is purified by column chromatography.

Step 3: Esterification with Ferulic Acid



- Ferulic acid is activated, for example, by conversion to feruloyl chloride using thionyl chloride.
- The protected methyl quinate is dissolved in a mixture of pyridine and dichloromethane with a catalytic amount of DMAP.
- Feruloyl chloride is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
- The product is purified by column chromatography.

Step 4: Deprotection

- The protecting groups are removed under acidic conditions (e.g., 1 M aqueous HCl in THF).
- The final product, Methyl 3-O-feruloylquinate, is purified by column chromatography and/or recrystallization.



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Proposed workflow for the synthesis of Methyl 3-O-feruloylquinate.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Cell Culture and Treatment:

- RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Cells are seeded in 96-well plates and allowed to adhere.



- Cells are pre-treated with various concentrations of **Methyl 3-O-feruloylquinate** for 1 hour.
- Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 $\mu g/mL$.

Nitric Oxide Measurement:

- After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- The absorbance at 540 nm is measured using a microplate reader.
- The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Antibacterial Activity Assay (MIC Determination)

Broth Microdilution Method:

- A two-fold serial dilution of Methyl 3-O-feruloylquinate is prepared in a 96-well microtiter
 plate with a suitable broth medium.
- A standardized bacterial suspension is added to each well.
- The plate is incubated at the optimal temperature for the specific bacterial strain.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothesized Signaling Pathways

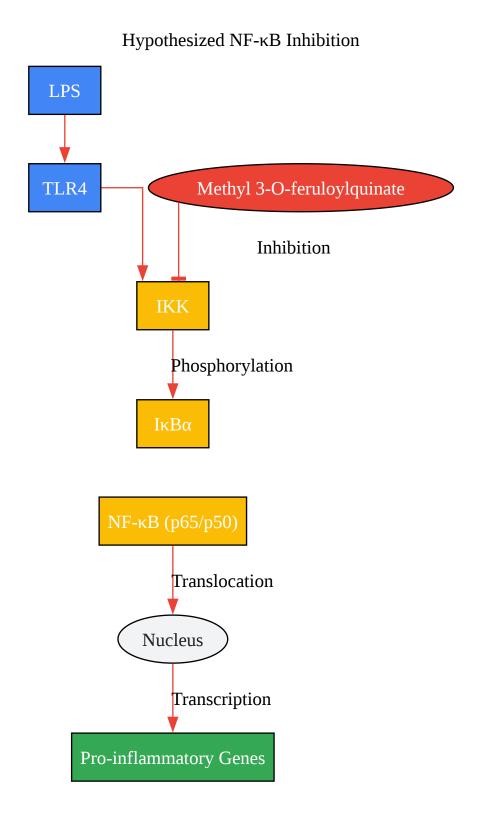
The biological activities of **Methyl 3-O-feruloylquinate** are likely mediated through the modulation of key inflammatory and stress-response signaling pathways, primarily based on the known mechanisms of ferulic acid and other chlorogenic acids.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. It is hypothesized that **Methyl 3-O-feruloylquinate** inhibits this pathway by preventing the degradation of $I\kappa$ B α , thereby sequestering the NF- κ B p65/p50 dimer in the cytoplasm and



preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.





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Proposed inhibition of the NF-kB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cellular responses to stress and inflammation. It is plausible that **Methyl 3-O-feruloylquinate** can modulate this pathway by inhibiting the phosphorylation of key kinases, thereby reducing the activation of downstream transcription factors that promote the expression of inflammatory mediators.



Stress/LPS MAPKKK Methyl 3-O-feruloylquinate **P**hosphorylation Inhibition **MAPKK** Phosphorylation Activation **Inflammatory Response**

Hypothesized MAPK Inhibition

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Proposed modulation of the MAPK signaling pathway.

Conclusion

Methyl 3-O-feruloylquinate is a promising natural product with potential therapeutic applications in the fields of infectious diseases and inflammation. While direct and comprehensive experimental data for this specific compound remains to be fully elucidated, the



available information on its parent and related compounds provides a strong foundation for future research. The experimental protocols and hypothesized mechanisms of action outlined in this guide are intended to serve as a valuable resource for scientists and drug development professionals interested in exploring the full potential of **Methyl 3-O-feruloylquinate**. Further investigation is warranted to confirm its biological activities, establish a detailed safety profile, and fully characterize its interactions with key cellular signaling pathways.

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